Flutroline
Overview
Description
Preparation Methods
The synthesis of flutroline involves several steps, starting with the preparation of the tetrahydro-γ-carboline core. This core is then functionalized with various substituents to achieve the desired pharmacological properties. The industrial production of this compound typically involves the following steps:
Formation of the tetrahydro-γ-carboline core: This is achieved through a series of cyclization reactions.
Functionalization: Introduction of fluorine atoms and other substituents to enhance the compound’s activity and stability.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Flutroline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
Chemistry: Flutroline serves as a model compound for studying the effects of fluorine substitution on the pharmacological properties of tetrahydro-γ-carbolines.
Biology: It has been used in studies to understand the role of dopamine receptors in the brain and their involvement in psychotic disorders.
Mechanism of Action
Flutroline exerts its effects primarily through the blockade of dopamine receptors in the brain. By inhibiting the activity of these receptors, this compound helps to reduce the symptoms of psychosis. The compound also influences other neurotransmitter systems, including serotonin and norepinephrine, which contribute to its overall therapeutic effects .
Comparison with Similar Compounds
Flutroline is unique among antipsychotic agents due to its tetrahydro-γ-carboline structure and the presence of fluorine atoms. Similar compounds include:
Haloperidol: A well-known antipsychotic with a different chemical structure but similar therapeutic effects.
Risperidone: Another antipsychotic that acts on dopamine and serotonin receptors.
Clozapine: An atypical antipsychotic with a unique mechanism of action compared to this compound.
This compound’s uniqueness lies in its combination of high potency, long duration of action, and specific receptor profile, making it a promising candidate for further development in the field of psychopharmacology.
Properties
CAS No. |
70801-02-4 |
---|---|
Molecular Formula |
C27H25F3N2O |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C27H25F3N2O/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22/h3-12,16,27,33H,1-2,13-15,17H2 |
InChI Key |
OYGDOCFZQVGFIP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |
Canonical SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2-parafluorophenyl-4-hydroxybutyl)-5-parafluorophenyl-8-fluoro-1,2,3,4-tetrahydro-gamma-carboline 8-fluoro-5-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-4-hydroxybutyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole hydrochloride CP-36,584 flutroline flutroline, (+-)-isome |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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